molecular formula C11H16ClFN2 B1439802 3-Fluoro-4-piperidinoaniline HCl CAS No. 1245569-19-0

3-Fluoro-4-piperidinoaniline HCl

Cat. No.: B1439802
CAS No.: 1245569-19-0
M. Wt: 230.71 g/mol
InChI Key: GIPZVFWQPHQVSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperidinoaniline hydrochloride is a chemical compound with the molecular formula C11H16ClFN2. It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and an aniline group. This compound is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-piperidinoaniline hydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4-piperidinoaniline hydrochloride may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-piperidinoaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated quinones, while reduction reactions may yield fluorinated amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

3-Fluoro-4-piperidinoaniline hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-piperidinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The piperidine ring and aniline group can also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity .

Comparison with Similar Compounds

3-Fluoro-4-piperidinoaniline hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPZVFWQPHQVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-16-2
Record name Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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